2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Description

The exact mass of the compound 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSUDTNRLIXEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592505 | |

| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847615-28-5 | |

| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will explore its core chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for its effective use in research and development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. The strategic placement of a reactive chloromethyl group at the 2-position and two fluorine atoms on the benzene ring makes it a highly valuable intermediate for synthesizing diverse molecular libraries.

The fluorine atoms at the 5- and 6-positions are particularly significant in drug design. They can enhance metabolic stability, modulate the acidity (pKa) of the imidazole N-H proton, and improve ligand-target binding interactions through favorable electrostatic or hydrophobic contacts.

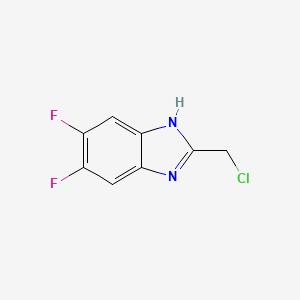

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂N₂ | [1][2] |

| Molecular Weight | 202.59 g/mol | [1][2] |

| CAS Number | 847615-28-5 | [3] |

| Appearance | Expected to be a powder, similar to the non-fluorinated analog. | [4] |

| Solubility | Expected to be insoluble in water. | [5] |

| Melting Point | Expected to be a high-melting solid, likely decomposing near its melting point. The parent compound melts at 146-148 °C (dec.). | [4] |

Synthesis Methodology

The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions. For this compound, the logical precursors are 4,5-difluoro-o-phenylenediamine and chloroacetic acid. The acidic medium, typically hydrochloric acid, facilitates the cyclization and dehydration steps to form the imidazole ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for synthesizing related 2-chloromethyl benzimidazole derivatives.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-o-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.

-

Addition of Reagent: Add chloroacetic acid (2 mmol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture to a pH of approximately 7-8 using a concentrated ammonium hydroxide solution. This step is performed in an ice bath to control the exothermic reaction.

-

Precipitation and Isolation: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water, dry it, and then recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain the purified this compound.

Spectroscopic Profile

Structural confirmation is achieved through standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its expected spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]

Table 2: Expected Spectroscopic Data

| Technique | Expected Signals and Interpretation |

| ¹H NMR | - Aromatic Protons (Ar-H): Two signals in the 7.0-7.8 ppm range. These protons will appear as doublets or triplets due to coupling with the adjacent fluorine atoms. - Methylene Protons (-CH₂Cl): A singlet peak expected around 4.5-5.0 ppm. - Imidazole Proton (N-H): A broad singlet typically observed downfield, between 12.0-13.5 ppm.[9] |

| ¹³C NMR | - Aromatic Carbons (Ar-C): Multiple signals in the 100-150 ppm range. Carbons directly bonded to fluorine will show large C-F coupling constants. - Imidazole Carbons (C=N, C-N): Signals expected in the 140-155 ppm region. - Methylene Carbon (-CH₂Cl): A signal expected around 40-45 ppm. |

| IR (KBr) | - N-H Stretch: A broad absorption band around 3300-3450 cm⁻¹.[8] - C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹. - C=N Stretch (Imidazole): A characteristic sharp peak in the 1610-1630 cm⁻¹ region.[8] - C-F Stretch: Strong absorption bands typically found in the 1100-1250 cm⁻¹ region. |

| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z 203.0182.[2] - [M-H]⁻: Expected at m/z 201.0036.[2] |

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is the cornerstone of its utility as a versatile chemical building block.[6][10]

A wide array of nucleophiles—including primary and secondary amines, thiols, alcohols, and carbanions—can be used to displace the chloride, enabling the straightforward synthesis of large, diverse libraries of benzimidazole derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).[7][10]

Caption: General scheme for the derivatization via nucleophilic substitution.

Experimental Protocol: Representative Derivatization

This protocol is based on methods used for synthesizing libraries of N-substituted 2-(aminomethyl)benzimidazoles.[6][10]

-

Reaction Setup: Dissolve this compound (1 mmol) in 20 mL of a suitable solvent like dimethylformamide (DMF) or ethanol in a round-bottom flask.

-

Addition of Reagents: Add an appropriate nucleophile (e.g., a substituted aniline, 1.1 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol) or triethylamine (Et₃N, 2 mmol). A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction.[10]

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the desired derivative.

Applications in Research and Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.[6] Consequently, its derivatives have demonstrated a vast spectrum of pharmacological activities.[10][11]

-

Antimicrobial and Antifungal Agents: Benzimidazole derivatives are widely explored as antimicrobial and antifungal agents.[6][10] Specifically, libraries synthesized from 2-chloromethyl-1H-benzimidazole have shown potent activity against various phytopathogenic fungi, highlighting their potential in agrochemical development.[7] The introduction of a sulfonyl group or specific halogenation patterns on derivatives has been shown to be critical for antifungal efficacy.[7]

-

Anticancer and Antiviral Research: The benzimidazole core is present in numerous anticancer and antiviral drugs.[10][12] The 5,6-difluoro substitution pattern, in particular, has been investigated in antiviral compounds targeting human cytomegalovirus (HCMV), where halogenation significantly influences activity.[12]

-

Versatile Intermediate: Beyond direct biological activity, the compound serves as a crucial intermediate for more complex molecules. It is a foundational piece for constructing lead compounds targeting enzymes, receptors, and signal transduction pathways in various disease models.[10]

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from the well-documented profile of its non-fluorinated parent, 2-chloromethylbenzimidazole.[4][13][14]

-

Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and to cause skin, eye, and respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[15]

-

First Aid:

References

-

Chembest. This compound. [Link]

-

International Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]

-

PubChem. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid. [Link]

-

PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Link]

-

PubChem. 2-Chloromethylbenzimidazole. [Link]

-

PubMed. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole (2024). [Link]

-

ResearchGate. Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF. [Link]

- Google Patents. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)

-

PubChemLite. 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole. [Link]

-

Molbase. Synthesis of 5-(chloromethyl)-2-propyl-1H-benzimidazole monohydrochloride. [Link]

-

PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

PubMed. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. [Link]

-

ResearchGate. Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. [Link]

-

SpectraBase. 2-(chloromethyl)-1H-benzimidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole (C8H5ClF2N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [chemdict.com]

- 4. 2-(Chloromethyl)benzimidazole 96 4857-04-9 [sigmaaldrich.com]

- 5. 2-Chloromethylbenzimidazole | 4857-04-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of fluorine atoms into the benzimidazole ring system can significantly modulate the compound's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient and reliable synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview of the primary synthesis pathway for this valuable building block, grounded in established chemical principles and supported by practical insights.

Core Synthesis Pathway: The Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[1] This acid-catalyzed condensation reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the synthesis logically proceeds through the reaction of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid .

Reaction Mechanism and Rationale

The reaction mechanism initiates with the protonation of the carbonyl oxygen of chloroacetic acid by the strong acid catalyst (typically hydrochloric acid), which enhances its electrophilicity. One of the amino groups of 4,5-difluoro-1,2-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer and dehydration steps, ultimately leading to the formation of the imidazole ring fused to the difluorinated benzene ring. The presence of the electron-withdrawing fluorine atoms on the benzene ring can decrease the nucleophilicity of the amino groups, potentially requiring more forcing reaction conditions compared to the non-fluorinated analogue. The use of a strong acid catalyst is crucial to facilitate both the activation of the carboxylic acid and the dehydration steps.

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous benzimidazole syntheses.[3][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 4,5-Difluoro-1,2-phenylenediamine | 144.12 | >97% | TCI, Sigma-Aldrich |

| Chloroacetic Acid | 94.50 | >99% | Sigma-Aldrich |

| Hydrochloric Acid (4N) | 36.46 | 4 M | Fisher Scientific |

| Ammonium Hydroxide (concentrated) | 35.05 | 28-30% | VWR Chemicals |

| Methanol | 32.04 | ACS Grade | EMD Millipore |

| Deionized Water | 18.02 | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-difluoro-1,2-phenylenediamine (10.0 g, 0.069 mol) and chloroacetic acid (7.8 g, 0.083 mol).

-

Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask. The mixture will likely form a slurry.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to approximately 0-5°C. Slowly neutralize the acidic mixture by the dropwise addition of concentrated ammonium hydroxide until the pH reaches 8-9. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction. A precipitate will form.

-

Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. For further purification, the crude solid can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture to yield the final product, this compound, as a solid.

Caption: Experimental workflow for the synthesis.

Characterization of this compound

-

Melting Point: The melting point of the purified product should be determined and compared to any available literature values.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the proton environment in the molecule. Expected signals would include those for the aromatic protons on the difluorobenzimidazole ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon atoms and their chemical environments, including the characteristic signal for the chloromethyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond of the imidazole ring, C-H bonds, C=N and C=C bonds of the aromatic system, and the C-Cl bond.

Applications in Drug Development

2-Chloromethyl-1H-benzoimidazole and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[3] The chloromethyl group is a reactive handle that allows for facile nucleophilic substitution reactions with various amines, thiols, and alcohols to generate a library of derivatives for structure-activity relationship (SAR) studies.[4][5] These derivatives have been investigated for their potential as antifungal, antibacterial, and anticancer agents.[5][6] The 5,6-difluoro substitution pattern is of particular interest as it can enhance the therapeutic potential of the resulting compounds.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation of 4,5-difluoro-1,2-phenylenediamine and chloroacetic acid is a robust and reliable method. This in-depth guide provides a strong foundational protocol for researchers in the field. Adherence to the detailed experimental procedure and thorough characterization of the final product are paramount to ensure the synthesis of high-purity material suitable for downstream applications in drug discovery and development. The strategic incorporation of fluorine atoms in this key benzimidazole intermediate opens avenues for the creation of novel therapeutic agents with potentially improved pharmacological profiles.

References

-

Komal, P., et al. "Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents." ResearchGate, August 2025, [Link].

-

"Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative." International Journal of Pharmaceutical Sciences Review and Research, [Link].

-

Madkour, H. M. F., et al. "Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 181, no. 2, 2006, pp. 255-265, [Link].

- "Preparation technique of 2-chloromethylbenzimidazole.

-

"Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro." Journal of Agricultural and Food Chemistry, vol. 61, no. 11, 2013, pp. 2789-95, [Link].

-

"Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections." Journal of Medicinal Chemistry, vol. 40, no. 5, 1997, pp. 717-24, [Link].

-

"Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF." ResearchGate, [Link].

-

Khan, I., et al. "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances, vol. 10, no. 45, 2020, pp. 26866-26897, [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. This compound is a member of this class, distinguished by a reactive chloromethyl group at the 2-position and difluoro substitution on the benzene ring. While direct mechanistic studies on this specific molecule are not extensively documented, its structural features strongly suggest a mode of action centered on covalent modification of biological targets. This guide synthesizes information from related benzimidazole derivatives to propose a putative mechanism of action for this compound. We will explore its likely function as an alkylating agent, discuss potential molecular targets, and provide a comprehensive roadmap of experimental protocols for the elucidation and validation of its biological activity. This document is intended for researchers and scientists in drug development, offering a framework for investigating this promising compound.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

The benzimidazole system, consisting of a fused benzene and imidazole ring, is a structural motif that confers significant therapeutic potential. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This compound incorporates three key features that define its potential biological activity:

-

The Benzimidazole Core: Provides the fundamental scaffold for interaction with biological systems.

-

The 2-Chloromethyl Group: A reactive electrophilic center, poised for nucleophilic substitution reactions. This suggests the compound may act as an alkylating agent.[5]

-

The 5,6-Difluoro Substitution: The presence of fluorine atoms can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and the electronic nature of the aromatic system, potentially influencing target binding and reactivity.[6]

Putative Mechanism of Action: Covalent Alkylation of Biomolecules

The most compelling hypothesis for the mechanism of action of this compound is its function as a covalent alkylating agent. The chloromethyl group at the C2 position is an effective electrophile, making it susceptible to attack by nucleophilic residues present in biological macromolecules such as proteins and nucleic acids.

The Chemistry of Covalent Modification:

The proposed reaction involves the nucleophilic attack on the methylene carbon of the chloromethyl group by electron-rich amino acid side chains within a protein's binding pocket. Key nucleophilic residues include:

-

Cysteine (thiol group)

-

Histidine (imidazole ring)

-

Lysine (primary amine)

-

Serine/Threonine (hydroxyl group)

This results in the formation of a stable covalent bond between the benzimidazole derivative and its biological target, leading to irreversible inhibition or modulation of the target's function. The 5,6-difluoro substitution may enhance the electrophilicity of the chloromethyl group through inductive electron withdrawal, potentially increasing its reactivity.

Caption: Proposed mechanism of covalent modification of a protein target.

Potential Molecular Targets and Therapeutic Applications

The broad bioactivity of benzimidazoles suggests that this compound could have a range of potential molecular targets, depending on the cellular context.

| Potential Therapeutic Area | Hypothesized Molecular Target(s) | Biological Consequence | Supporting Evidence from Analogs |

| Antifungal/Antimicrobial | Fungal β-tubulin; Enzymes in essential metabolic pathways (e.g., ergosterol biosynthesis) | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis; Inhibition of cell wall/membrane synthesis. | Benzimidazole fungicides are known tubulin inhibitors.[7] Derivatives show broad antimicrobial activity.[1][2][3] |

| Anticancer | Mammalian tubulin; Kinases; Other proteins with reactive cysteines in active or allosteric sites. | Mitotic arrest, induction of apoptosis; Inhibition of pro-survival signaling pathways. | Benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines.[4][8][9] |

| Antiviral | Viral polymerases or proteases. | Inhibition of viral replication. | Some fluorinated benzimidazole ribonucleosides are active against human cytomegalovirus (HCMV).[6] |

A Roadmap for Mechanism of Action Elucidation: Experimental Protocols

To validate the hypothesized mechanism of action, a structured experimental approach is necessary. The following protocols provide a comprehensive workflow for identifying the molecular target and characterizing the biological activity of this compound.

Protocol 4.1: Confirmation of Covalent Reactivity

Objective: To confirm the ability of the compound to act as an alkylating agent by reacting with a model nucleophile.

Methodology: Glutathione (GSH) Trapping Assay

-

Reaction Setup: Incubate this compound (e.g., 100 µM) with an excess of glutathione (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent compound and the formation of the GSH-adduct. The expected mass of the adduct would be (M + GSH), where M is the molecular weight of the compound.

-

Data Interpretation: The time-dependent formation of the GSH-adduct confirms the compound's electrophilic reactivity.

Protocol 4.2: Unbiased Identification of Cellular Targets

Objective: To identify the specific proteins that are covalently modified by the compound in a relevant cellular system (e.g., fungal or cancer cell line).

Methodology: Chemoproteomics using Competitive Activity-Based Protein Profiling (ABPP)

Caption: Workflow for target identification using competitive ABPP.

-

Cell Treatment: Treat the selected cell line with this compound or a vehicle control for a defined period.

-

Lysis and Probe Labeling: Lyse the cells and treat the proteome with a broad-reactivity covalent probe that targets the same class of residues as the compound (e.g., an iodoacetamide-based probe for cysteines).

-

Biotinylation and Enrichment: Use click chemistry to attach a biotin handle to the probe-labeled proteins, followed by enrichment using streptavidin beads.

-

Proteolytic Digestion and Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of peptides between the compound-treated and vehicle-treated samples. Proteins that are covalently modified by the compound will show reduced labeling by the probe, leading to their depletion in the enriched fraction. These are the candidate targets.

Protocol 4.3: Cellular Phenotypic and Target Validation Assays

Objective: To link the identified molecular targets to the observed cellular effects of the compound.

Methodology:

-

Cell Viability Assays: Determine the IC50 value of the compound in relevant cell lines using assays such as MTT or CellTiter-Glo.

-

Target-Specific Assays: Based on the identified targets from the chemoproteomics screen, perform specific assays to confirm functional modulation. For example:

-

If tubulin is identified: Use immunofluorescence microscopy to visualize microtubule disruption. Perform cell cycle analysis by flow cytometry to look for G2/M arrest.

-

If a specific enzyme is identified: Perform an in vitro enzyme activity assay with the recombinant protein to confirm inhibition.

-

-

Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to modulate the expression of the candidate target protein. A change in cellular sensitivity to the compound upon target modulation provides strong evidence for a direct target-drug relationship.

Protocol 4.4: Structure-Activity Relationship (SAR) Studies

Objective: To validate the importance of the key functional groups (the chloromethyl and difluoro moieties) for the compound's activity.

Methodology: Synthesize and test a small set of analogs in the assays described above.

| Analog | Modification | Hypothesis |

| 1 | Replace -CH2Cl with -CH3 | The lack of a leaving group should abrogate covalent modification and significantly reduce or eliminate biological activity. |

| 2 | Replace -CH2Cl with -CH2OH | The hydroxyl group is a poor leaving group, so this analog should be much less reactive and less potent. |

| 3 | Remove the 5,6-difluoro groups | This will assess the contribution of the fluorine atoms to the compound's potency and/or cell permeability. |

A significant loss of activity in analogs 1 and 2 would provide strong evidence for a mechanism involving covalent alkylation via the chloromethyl group.

Summary and Future Directions

This compound is a promising compound from a well-established class of pharmacophores. The evidence from related structures strongly supports a mechanism of action based on covalent alkylation of biological targets. The reactive 2-chloromethyl group is the likely driver of this activity, with the 5,6-difluoro substitution modulating its properties.

The experimental roadmap outlined in this guide provides a clear path to:

-

Confirm the compound's reactivity.

-

Identify its specific molecular targets.

-

Validate the functional consequences of target engagement.

-

Establish a clear structure-activity relationship.

Successful elucidation of its mechanism of action will be a critical step in developing this compound as a potential therapeutic agent in areas such as oncology or infectious diseases. Future work should also focus on its pharmacokinetic and toxicological profiles to assess its drug-like properties.

References

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (URL not available for clickable link)[1]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - MDPI. [Link][2]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (URL not available for clickable link)[3]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. [Link][7]

-

Derivatives of 2-chloromethyl benzimidazole - ResearchGate. [Link][4]

-

An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. [Link]

-

Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed. [Link][6]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (URL not available for clickable link)[10]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC - PubMed Central. [Link][8]

-

Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole - ResearchGate. [Link][11]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. [Link][12]

-

New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - MDPI. [Link][9]

-

2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem. [Link][13]

-

The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link][14]

-

NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA - ResearchGate. [Link][5]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

The Evolving Landscape of Benzimidazole Scaffolds: A Technical Guide to the Potential Biological Activity of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2][3] This guide delves into the prospective biological activities of a specific, yet underexplored derivative: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. By synthesizing data from structurally related compounds and leveraging established structure-activity relationships (SAR), we aim to provide a forward-looking technical resource for researchers and drug development professionals. This document will explore the rationale behind the synthesis of this compound, its potential as an anticancer, antimicrobial, and antiviral agent, and provide detailed, field-proven experimental protocols for its biological evaluation.

Introduction: The Benzimidazole Core and the Influence of Halogenation

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, has garnered significant attention in drug discovery due to its remarkable pharmacological properties.[4] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5]

The introduction of fluorine atoms into the benzimidazole scaffold is a well-established strategy to enhance biological activity.[6][7] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[7] Specifically, fluorination can lead to:

-

Increased Metabolic Stability: The strength of the C-F bond can block metabolic oxidation, thereby increasing the compound's half-life.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins.[6]

-

Altered Lipophilicity: Strategic placement of fluorine atoms can optimize a compound's ability to cross cellular membranes.

The subject of this guide, this compound, combines the privileged benzimidazole core with two key modifications: difluorination at the 5 and 6 positions of the benzene ring and a reactive chloromethyl group at the 2-position. This unique combination suggests a high potential for potent and diverse biological activities. The chloromethyl group, in particular, serves as a versatile synthetic handle for the creation of extensive derivative libraries, allowing for the fine-tuning of pharmacological properties.[8][9][10]

Synthesis and Chemical Profile

The synthesis of this compound can be conceptually approached through established methods for benzimidazole synthesis. A common route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[11] In this case, 4,5-difluoro-o-phenylenediamine would be a key starting material, which can be reacted with chloroacetic acid or a related derivative.

Caption: Projected anticancer mechanisms of action.

Antimicrobial Activity

Fluorinated benzimidazoles have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities. [12][13]The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Potential Antimicrobial Targets:

-

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication and are validated targets for antimicrobial drugs. The benzimidazole scaffold can be designed to interact with the active sites of these enzymes.

-

Fungal Ergosterol Biosynthesis: Similar to azole antifungals, benzimidazole derivatives can inhibit enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes.

-

Biofilm Formation: Some heterocyclic compounds have been shown to inhibit the formation of microbial biofilms, which are a major contributor to antibiotic resistance.

Antiviral Activity

Certain benzimidazole derivatives have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). [14]A study on 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles revealed that while the difluoro analog of the heterocycle itself was not active, other dihalogenated versions showed antiviral properties, albeit with associated cytotoxicity. [14]This suggests that further derivatization of the this compound core, for instance by glycosylation, might be a viable strategy to develop antiviral agents.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Screening

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | To be determined |

| HCT116 | Colon | To be determined |

| A549 | Lung | To be determined |

Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | To be determined |

| Escherichia coli | Gram-negative Bacteria | To be determined |

| Candida albicans | Fungus | To be determined |

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. The strategic incorporation of difluoro substituents on the benzimidazole core, combined with a reactive 2-chloromethyl group, provides a strong rationale for its potential as a versatile precursor for novel therapeutic agents. Based on extensive structure-activity relationship data from related compounds, this molecule is projected to exhibit significant anticancer, antimicrobial, and potentially antiviral activities.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential biological activities. Future research should focus on the synthesis of a library of derivatives by leveraging the reactivity of the 2-chloromethyl group to explore and optimize the pharmacological profile of this promising scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this and related fluorinated benzimidazoles.

References

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: A Technical Guide

The introduction of fluorine atoms into the benzimidazole scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1] Accurate and comprehensive spectroscopic analysis is therefore paramount for confirming the identity, purity, and structure of these valuable compounds.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole combines a benzimidazole core, substituted with a chloromethyl group at the 2-position and two fluorine atoms at the 5- and 6-positions. These features will each produce distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for benzimidazoles due to the solubility and the exchangeable nature of the N-H proton.

-

Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Utilize standard pulse programs. Chemical shifts (δ) should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.5 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen of the imidazole ring is typically downfield and broad due to quadrupole broadening and potential hydrogen exchange. |

| ~7.5 - 7.8 | Triplet or Doublet of Doublets | 2H | Ar-H (H-4, H-7) | The aromatic protons at positions 4 and 7 will be influenced by the adjacent fluorine atoms and the imidazole ring, appearing in the aromatic region. The coupling to fluorine will result in a triplet-like appearance. |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to the electron-withdrawing chlorine atom and the benzimidazole ring are expected to be significantly downfield. |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of non-equivalent carbons in the molecule. The presence of fluorine will cause C-F coupling, which is a key diagnostic feature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C2 | The carbon atom of the imidazole ring bonded to two nitrogen atoms and the chloromethyl group will be significantly downfield. |

| ~145 - 150 (d, ¹JCF) | C5, C6 | The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted downfield due to the electronegativity of fluorine. |

| ~135 - 140 | C3a, C7a | The bridgehead carbons of the fused ring system. |

| ~100 - 105 (d, ²JCF) | C4, C7 | The aromatic carbons adjacent to the C-F bond will exhibit a smaller two-bond coupling to fluorine (²JCF). |

| ~40 - 45 | -CH₂Cl | The aliphatic carbon of the chloromethyl group. |

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is highly specific for identifying and quantifying fluorine-containing compounds.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -130 to -150 | Singlet or Multiplet | F5, F6 | The chemical shift of aromatic fluorine is sensitive to the electronic environment. The two fluorine atoms are in similar environments and may appear as a single peak or a complex multiplet due to coupling with the aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Analysis

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrumentation: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Intensity | Rationale |

| 3100 - 2800 | N-H stretch | Broad, Medium | Characteristic of the N-H bond in the imidazole ring, often appears as a broad band due to hydrogen bonding.[3] |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the methylene C-H bonds. |

| 1620 - 1600 | C=N stretch | Medium | Imidazole ring stretching vibration.[4] |

| 1480 - 1450 | C=C stretch (aromatic) | Medium-Strong | Benzene ring skeletal vibrations. |

| 1200 - 1000 | C-F stretch | Strong | The carbon-fluorine bond gives a strong, characteristic absorption in this region. |

| 800 - 600 | C-Cl stretch | Medium-Strong | The carbon-chlorine bond absorption. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for MS Analysis

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for benzimidazole derivatives as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₅ClF₂N₂

-

Monoisotopic Mass: 202.0109 Da

-

Predicted [M+H]⁺: 203.0182 Da

Predicted Fragmentation Pathway

The fragmentation of the molecular ion will likely proceed through the loss of the chloromethyl group and subsequent fragmentation of the benzimidazole ring.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for the synthesis, characterization, and quality control of this important fluorinated heterocyclic compound. The principles and comparative data used herein offer a robust framework for researchers to confidently identify and elucidate the structure of this and related molecules.

References

- Synthesis, reactions, and spectroscopic properties of benzimidazoles | Chemical Reviews. (n.d.).

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.).

- 2-(CHLOROMETHYL)-5,6-DIFLUORO-1H-BENZIMIDAZOLE - ChemicalBook. (n.d.).

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.).

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023).

- A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development - Benchchem. (n.d.).

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (2013).

- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. (2022).

- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF - ResearchGate. (n.d.).

- Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed. (2011).

- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace. (n.d.).

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.).

- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.).

- IR spectra of benzimidazole and the complexes | Download Table - ResearchGate. (n.d.).

- 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole - PubChemLite. (n.d.).

Sources

An In-Depth Technical Guide to 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a halogenated heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique structural features, including the reactive chloromethyl group and the electron-withdrawing fluorine atoms on the benzimidazole core, make it a valuable scaffold for the development of novel therapeutic agents.[4][5] The benzimidazole moiety itself is a privileged structure in medicinal chemistry, known to interact with various biological targets, and the addition of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and pivotal role in drug discovery.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClF₂N₂ | [6] |

| Molecular Weight | 202.59 g/mol | [7][8] |

| CAS Number | 847615-28-5 | [7][9] |

| Appearance | Solid (predicted) | [7] |

| Purity | Typically ≥95% | [7][10] |

Physicochemical Properties: A Deeper Dive

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its structural analogues and general principles of organic chemistry. Benzimidazole and its derivatives generally exhibit low solubility in water but are soluble in various organic solvents.[11][12][13] The presence of the difluoro-substituted benzene ring enhances the molecule's lipophilicity.

Expected Solubility:

-

High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[8][10]

-

Moderate Solubility: Alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate[2]

The choice of solvent is critical for reactions involving this compound, with polar aprotic solvents like DMF often being used to facilitate nucleophilic substitution reactions at the chloromethyl position.[8][10]

Melting and Boiling Points

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[7] Due to its reactive chloromethyl group, it is susceptible to nucleophilic attack and hydrolysis. Therefore, it is recommended to store the compound under an inert atmosphere and in a tightly sealed container to prevent degradation. For long-term storage, keeping it in a freezer at temperatures under -20°C is advised.[7][10]

Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of this compound. While a complete set of spectra for this specific molecule is not publicly available, the expected spectral features can be predicted based on the analysis of similar benzimidazole structures.[15][16][17][18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring and the methylene protons of the chloromethyl group. The aromatic protons will likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling constants influenced by the fluorine substituents. The methylene protons of the -CH₂Cl group are expected to appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbon of the chloromethyl group, the C2 carbon of the imidazole ring, and the carbons of the difluorinated benzene ring. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.[13][21][22]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretch: A broad band in the region of 3100-3500 cm⁻¹

-

C=N stretch: A sharp peak around 1620-1630 cm⁻¹

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹

-

C-Cl stretch: A band in the lower frequency region of the fingerprint region.[23][24]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 202.59 g/mol .[15] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with roughly one-third the intensity of the M⁺ peak).[12][25]

Synthesis and Reactivity: A Gateway to Novel Derivatives

Synthetic Pathway

The synthesis of 2-chloromethyl-benzimidazole derivatives generally involves the condensation of an o-phenylenediamine with chloroacetic acid or its derivatives. For this compound, the synthesis would logically start from 4,5-difluoro-1,2-phenylenediamine.

The following diagram illustrates a plausible synthetic route:

Caption: Plausible synthetic pathway for the target compound.

This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst.[5] The reaction mixture is usually heated to drive the condensation and cyclization to form the benzimidazole ring.

Chemical Reactivity and Applications in Drug Discovery

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.[10][25]

A wide variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse derivatives with potential therapeutic applications. These nucleophiles include amines, thiols, phenols, and other heterocyclic moieties.[2]

The following workflow illustrates the central role of this compound in generating a library of novel chemical entities:

Caption: Workflow for generating and screening novel derivatives.

The resulting benzimidazole derivatives have been investigated for a range of pharmacological activities, including:

-

Antifungal Agents: Many studies have reported the synthesis of benzimidazole derivatives with potent antifungal activity against various pathogenic fungi.[3][4]

-

Antimicrobial Agents: The benzimidazole scaffold is a common feature in many antimicrobial drugs, and new derivatives are continuously being explored to combat drug-resistant bacteria.[2][11]

-

Anticancer Agents: The ability of benzimidazoles to interact with various cellular targets has led to the development of numerous anticancer agents.

-

Antiviral and Antiprotozoal Agents: Derivatives have also shown promise in the treatment of viral and parasitic infections.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available safety data for this compound and its analogues, the following hazards should be noted:[7][10]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its unique combination of a reactive chloromethyl group and a difluorinated benzimidazole core provides a powerful platform for generating diverse molecular libraries for biological screening. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the importance of such well-characterized and reactive intermediates will undoubtedly continue to grow.

References

A comprehensive list of references is not available in the provided search results. For detailed information, please consult the specific product pages of chemical suppliers and relevant scientific literature.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(CHLOROMETHYL)-5,6-DIFLUORO-1H-BENZIMIDAZOLE [amp.chemicalbook.com]

- 7. 2-(Chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole | 847615-28-5 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound [chemdict.com]

- 10. 2-(Chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole | 847615-28-5 [sigmaaldrich.com]

- 11. tsijournals.com [tsijournals.com]

- 12. mzCloud – 2 Chloromethyl benzimidazole [mzcloud.org]

- 13. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzimidazole(51-17-2) 13C NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid | C9H7ClN2O2 | CID 768100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Buy 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | 1609395-19-8 [smolecule.com]

- 25. spectrabase.com [spectrabase.com]

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole literature review

An In-Depth Technical Guide to 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: A Core Building Block in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[][2][3] The strategic introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate that combines the therapeutic potential of the benzimidazole core with the advantageous properties of fluorine substitution. We will delve into its synthesis, physicochemical properties, chemical reactivity, and its pivotal role as a versatile building block for creating diverse libraries of potential therapeutic agents targeting a wide array of diseases, including microbial infections and cancer.[3][4][5]

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole ring system, an isostere of natural purines, has been a focal point of pharmaceutical research since the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B12.[2][6] Its inherent ability to interact with various biological targets has led to the development of a wide range of approved drugs, from proton pump inhibitors like omeprazole to anthelmintics like albendazole.[2][7]

The field of medicinal chemistry has increasingly embraced fluorination as a powerful strategy. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties. In the context of the benzimidazole scaffold, the 5,6-difluoro substitution pattern is particularly noteworthy. It modulates the electronic environment of the aromatic system, influencing the pKa of the imidazole nitrogen atoms and potentially enhancing interactions with target enzymes or receptors. This strategic fluorination can lead to compounds with improved efficacy and a more desirable safety profile.[5]

This compound emerges as a highly valuable synthetic intermediate. The reactive chloromethyl group at the 2-position serves as an electrophilic handle, enabling straightforward derivatization through nucleophilic substitution reactions. This allows for the rapid assembly of compound libraries, making it an essential tool for researchers in the hit-to-lead and lead optimization phases of drug development.

Synthesis of this compound

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This method is directly applicable to the preparation of the title compound, starting from the corresponding o-phenylenediamine.

The synthesis involves the acid-catalyzed condensation of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid. The reaction proceeds by heating the reactants in the presence of a strong mineral acid, typically 4-5N hydrochloric acid, which facilitates both the cyclization and dehydration steps.[8][9]

Proposed Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Chloroacetic acid

-

Hydrochloric acid (4N solution)

-

Ammonium hydroxide solution (or sodium bicarbonate solution)

-

Methanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-1,2-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.

-

Add chloroacetic acid (2 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8]

-

After completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of an ammonium hydroxide or sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the crude solid by vacuum filtration.

-

Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the solid. For purification, recrystallize the crude product from a suitable solvent such as methanol to yield pure this compound.[8]

Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and using spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure.

Physicochemical and Spectral Properties

Understanding the core properties of this intermediate is essential for its effective use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂N₂ | PubChem[10] |

| Molecular Weight | 202.59 g/mol | Inferred |

| Monoisotopic Mass | 202.01093 Da | PubChem[10] |

| IUPAC Name | 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | PubChem[10] |

| Predicted XLogP3 | 2.1 | PubChem[10] |

| Appearance | Expected to be an off-white to beige powder | Inferred from analogs[9] |

| Solubility | Insoluble in water; soluble in organic solvents like DMF, DMSO | Inferred from analogs[9][11] |

Expected Spectral Characteristics:

-

¹H NMR: The spectrum would characteristically show signals for the aromatic protons on the difluorobenzene ring, a singlet for the -CH₂Cl protons (expected around 4.5-5.0 ppm), and a broad singlet for the N-H proton of the imidazole ring.

-

¹³C NMR: Signals would be present for the eight distinct carbon atoms, including the methylene carbon of the chloromethyl group and the aromatic carbons, with characteristic C-F couplings.

-

IR Spectroscopy: Key absorption bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=N stretching (around 1620-1640 cm⁻¹), and a strong C-Cl stretching band (around 700-800 cm⁻¹).[11][12]

Chemical Reactivity: A Versatile Electrophile

The primary utility of this compound in drug discovery lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups and structural motifs at the 2-position, enabling the exploration of a broad chemical space.

General Reaction Scheme for Derivatization

Caption: Derivatization via nucleophilic substitution at the chloromethyl group.

This reactivity has been extensively documented for the non-fluorinated analog, 2-chloromethyl-1H-benzimidazole.[8][11][13] Reactions are typically carried out in a polar aprotic solvent like DMF or ethanol, often in the presence of a mild base (e.g., K₂CO₃, triethylamine) to neutralize the HCl byproduct.[8][11] The addition of a catalyst like potassium iodide (KI) can accelerate the reaction through the in-situ formation of the more reactive iodomethyl intermediate.[11]

Applications in Medicinal Chemistry & Pharmacological Potential

Derivatives of this compound are expected to exhibit a wide range of biological activities, based on extensive literature for related compounds. The difluoro substitution is anticipated to enhance potency and improve pharmacokinetic properties compared to non-fluorinated counterparts.

| Potential Therapeutic Area | Rationale and Supporting Evidence |